Dibutyl ditelluride

概要

説明

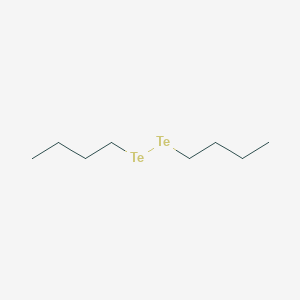

Dibutyl ditelluride is an organotellurium compound with the chemical formula C8H18Te2. It is a colorless to pale yellow liquid with a molecular weight of 369.43 g/mol. This compound is part of the broader class of organochalcogenides, which are compounds containing carbon-chalcogen bonds (where chalcogens include oxygen, sulfur, selenium, and tellurium).

準備方法

Synthetic Routes and Reaction Conditions: Dibutyl ditelluride can be synthesized through the reaction of butyl lithium (C4H9Li) with tellurium dioxide (TeO2). The reaction typically occurs in anhydrous ether as a solvent under inert atmosphere conditions to prevent oxidation. The general reaction can be represented as: \[ 2 C4H9Li + TeO2 \rightarrow (C4H9)2Te2 + 2 LiOH \]

Industrial Production Methods: On an industrial scale, this compound is produced through similar synthetic routes but with optimized conditions to ensure higher yields and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities.

化学反応の分析

Oxidation Reactions

Dibutyl ditelluride demonstrates pronounced oxidation tendencies under ambient conditions. X-ray photoelectron spectroscopy (XPS) studies reveal that 82% of this compound molecules oxidize within one day of exposure to air , forming tellurium-oxygen (Te–O) species such as dibutyl-ditelluroxide (But₂Te₂O) . This contrasts sharply with lighter chalcogen analogs:

| Organic Chalcogenide | Oxidized Molecules (1 day) | Oxidized Molecules (13 months) |

|---|---|---|

| Dibutyl-disulfide | 45% | 49% |

| Dibutyl-diselenide | 6% | 7% |

| Dibutyl-ditelluride | 82% | 83% |

The oxidation mechanism involves atmospheric oxygen attacking the Te–Te bond, forming stable Te(IV)-O bonds. This reactivity is attributed to tellurium’s lower oxidation potential and weaker C–Te bond energy compared to sulfur and selenium .

Substitution Reactions

In palladium-catalyzed coupling reactions, this compound acts as a tellurium source. For example, it facilitates the coupling of vinylic tellurides with terminal alkynes under mild conditions (MeOH, Et₃N, 60°C) :

Reagents and Conditions:

-

Catalyst: PdCl₂ (2 mol%)

-

Additive: CuI (4 mol%)

-

Base: Triethylamine (4 equiv)

-

Solvent: Methanol

-

Temperature: 60°C

Product Yields:

| Alkyne Substrate | Reaction Time (h) | Yield (%) |

|---|---|---|

| Phenylacetylene | 6 | 94% |

| 1-Hexyne | 6 | 98% |

| 4-Octyne | 12 | 97% |

The reaction proceeds via a catalytic cycle where Pd(II) intermediates coordinate with telluride ligands, followed by oxidative addition and reductive elimination steps .

Stability and Reactivity Trends

The compound’s instability in aerobic environments limits its use in non-oxidative applications but benefits redox-active systems. Key factors influencing its reactivity include:

科学的研究の応用

Stability and Reactivity

DBDT is known for its high reactivity, particularly its tendency to undergo oxidation. Approximately 82% of dibutyl ditelluride molecules oxidize under ambient conditions, which can limit its stability in certain applications but also enhances its utility in redox-based therapeutic strategies.

Organic Synthesis

DBDT serves as a reagent in organic synthesis and as a precursor for other organotellurium compounds. Its ability to participate in various chemical reactions, including oxidation and substitution, makes it valuable in synthetic chemistry.

Antioxidant Properties

Research indicates that DBDT enhances endogenous antioxidant systems by modulating glutathione levels, thereby reducing oxidative stress in cells. This property is crucial for potential therapeutic applications in diseases characterized by oxidative damage.

Antimicrobial Activity

DBDT has shown promising antimicrobial effects against various pathogens. Studies suggest that it disrupts microbial cell membranes or interferes with essential metabolic processes, making it a candidate for developing new antimicrobial agents.

Anticancer Potential

In vitro studies have demonstrated that DBDT can induce apoptosis in cancer cell lines, such as HL-60. The compound's cytotoxic effects are dose-dependent and involve both caspase-dependent and independent pathways.

Nanotechnology

DBDT is utilized in the synthesis of functionalized nanoparticles, particularly gold nanoparticles capped with organochalcogenide molecules. These nanoparticles exhibit unique properties beneficial for applications in drug delivery and imaging technologies.

Materials Science

In industrial applications, DBDT is used to produce materials with enhanced thermal stability and resistance to oxidation. Its incorporation into polymers and other materials can improve their performance characteristics.

Case Study 1: Antioxidant Mechanism

A study demonstrated that treatment with DBDT significantly increased glutathione levels in mouse brain tissue, suggesting its potential to enhance cellular defenses against oxidative damage.

Case Study 2: Anticancer Potential

Research highlighted that DBDT effectively inhibited the growth of cancer cells in vitro, inducing apoptosis through multiple pathways, thus showcasing its potential as a therapeutic agent.

作用機序

The mechanism by which dibutyl ditelluride exerts its effects depends on the specific application. In biological systems, it may interact with cellular components, leading to antimicrobial activity. The molecular targets and pathways involved are still under investigation, but it is believed to disrupt microbial cell membranes or interfere with essential metabolic processes.

類似化合物との比較

Diphenyl ditelluride

Diethyl ditelluride

Dibutyl telluride

Diphenyl telluride

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

Dibutyl ditelluride (DBDT), an organotellurium compound, has garnered attention in recent years due to its unique biological properties and potential applications in various fields, including medicinal chemistry and nanotechnology. This article aims to provide a comprehensive overview of the biological activity of DBDT, highlighting its mechanisms of action, therapeutic potential, and stability as a compound.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by its two butyl groups attached to a tellurium backbone. The compound's structure contributes to its reactivity and biological interactions, particularly in redox processes.

Mechanisms of Biological Activity

Research indicates that DBDT exhibits various biological activities, including:

- Antioxidant Properties : DBDT has been shown to modulate endogenous antioxidant systems, which may lead to increased glutathione synthesis. This modulation can help protect cells from oxidative stress by reducing reactive oxygen species (ROS) levels .

- Antiproliferative Effects : Studies on different cell lines have demonstrated that DBDT can induce cytotoxicity and inhibit cell proliferation. For example, in the HL-60 cell line, DBDT induced apoptosis and caused an accumulation of cells in the S-phase of the cell cycle .

- Genotoxicity : DBDT has been associated with genotoxic effects at certain concentrations, suggesting a dual role where it can act as both a protector and a potential risk factor depending on the dosage .

Research Findings

A summary of key findings regarding DBDT's biological activity is presented in the table below:

Case Study 1: Antioxidant Mechanism

In a study investigating the antioxidant effects of DBDT, researchers found that treatment with DBDT led to a significant increase in glutathione levels in mouse brain tissue. This suggests that DBDT may enhance cellular defenses against oxidative damage through the upregulation of antioxidant enzymes .

Case Study 2: Anticancer Potential

A recent investigation into the anticancer properties of DBDT demonstrated that it effectively inhibited the growth of cancer cells in vitro. The study highlighted that the compound's ability to induce apoptosis was dose-dependent and involved both caspase-dependent and independent pathways .

Stability and Reactivity

The stability of this compound is critical for its application in biological systems. Research indicates that DBDT undergoes significant oxidation under ambient conditions, with approximately 82% of molecules oxidized after one day. This high reactivity may limit its use in applications where stability is paramount but also suggests potential for use in redox-based therapeutic strategies .

特性

IUPAC Name |

1-(butylditellanyl)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18Te2/c1-3-5-7-9-10-8-6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXCBWDGHACUIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Te][Te]CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Te2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369778 | |

| Record name | Ditelluride, dibutyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77129-69-2 | |

| Record name | Ditelluride, dibutyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutylditellane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。